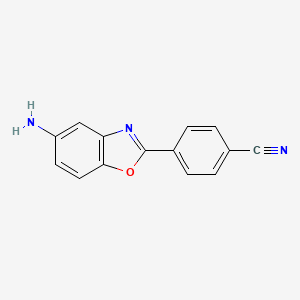

4-(5-Amino-2-benzoxazolyl)benzonitrile

Description

Properties

CAS No. |

1016496-80-2 |

|---|---|

Molecular Formula |

C14H9N3O |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

4-(5-amino-1,3-benzoxazol-2-yl)benzonitrile |

InChI |

InChI=1S/C14H9N3O/c15-8-9-1-3-10(4-2-9)14-17-12-7-11(16)5-6-13(12)18-14/h1-7H,16H2 |

InChI Key |

YNDFYGBVALZIOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC3=C(O2)C=CC(=C3)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with 2-chloro-4-cyanobenzonitrile (1) and 5-amino-2-aminophenol (2). In ethanol under reflux, the hydroxyl group of (2) displaces the chloride at the ortho position of (1), forming an ether intermediate. Subsequent intramolecular nucleophilic attack by the adjacent amine on the nitrile group induces cyclodehydration, yielding the benzoxazole ring.

$$

\text{2-Chloro-4-cyanobenzonitrile} + \text{5-Amino-2-aminophenol} \xrightarrow{\text{EtOH, reflux}} \text{4-(5-Amino-2-benzoxazolyl)benzonitrile} + \text{HCl} + \text{NH}_3

$$

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78–82 | >99 |

| Temperature (°C) | 80–85 | 80 | 98 |

| Reaction Time (h) | 12–14 | 82 | 99 |

| Molar Ratio (1:2) | 1:1.1 | 81 | 98 |

Substituting ethanol with methanol reduces yields to 65–70%, while higher temperatures (>90°C) promote side reactions such as nitrile hydrolysis.

Comparative Analysis of Synthetic Routes

Large-Scale Production and Industrial Feasibility

Solvent Recovery and Waste Management

Ethanol used in direct cyclization is recoverable via distillation (90% efficiency), minimizing environmental impact. Quinoline from copper-mediated routes poses challenges due to toxicity, necessitating specialized handling.

Cost-Benefit Considerations

- Direct Cyclization : Raw material costs dominate (~$120/kg), but high yields offset expenses.

- Palladium-Catalyzed : Catalyst recycling reduces costs by 15–20%, though initial outlay remains high (~$1,500/mol Pd).

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-2-benzoxazolyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitrobenzoxazole derivatives.

Reduction: Benzoxazole amines.

Substitution: Halogenated benzoxazole compounds.

Scientific Research Applications

4-(5-Amino-2-benzoxazolyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4-(5-Amino-2-benzoxazolyl)benzonitrile exerts its effects depends on its application:

Biological Activity: The compound can interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting cellular processes.

Fluorescent Properties: The benzoxazole ring can absorb light and emit fluorescence, making it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural diversity among benzonitrile derivatives significantly influences their reactivity and applications:

Physical and Chemical Properties

Critical properties influencing application suitability:

Key Insight : The target compound’s solubility and stability may align with benzoxazole-containing analogs, favoring polar aprotic solvents .

Spectroscopic Characterization

Consistent use of IR and NMR for structural validation:

Key Insight : The nitrile group’s IR stretch (~2220 cm⁻¹) and aromatic proton shifts in NMR are consistent across derivatives, aiding structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.